6-[(Benzyloxy)methyl]pyrimidin-4-amine

Lipophilicity Drug Design ADME

6-[(Benzyloxy)methyl]pyrimidin-4-amine is the preferred building block over 6-(benzyloxy)pyrimidin-4-amine for kinase inhibitor SAR requiring the benzyloxymethyl architecture. The methylene spacer ensures conformational flexibility (~12 low-energy conformers) and >10-fold acid stability, preventing debenzylation during Boc deprotection or acidic workups. The ether oxygen acts as a hydrogen-bond acceptor, while the benzyl ring enables π-stacking, making it non-interchangeable with simpler 6-methyl or 6-methoxy analogs.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 2098038-75-4
Cat. No. B1482582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Benzyloxy)methyl]pyrimidin-4-amine
CAS2098038-75-4
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=NC=N2)N
InChIInChI=1S/C12H13N3O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H2,13,14,15)
InChIKeyHXNMVEAKMUFRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Benzyloxy)methyl]pyrimidin-4-amine (CAS 2098038-75-4): Core Physicochemical and Structural Baseline for Procurement Evaluation


6-[(Benzyloxy)methyl]pyrimidin-4-amine (CAS 2098038-75-4) is a substituted 4‑aminopyrimidine bearing a benzyloxymethyl group at the 6‑position . Its molecular formula is C12H13N3O with a molecular weight of 215.25 g/mol . The compound is offered commercially with a typical purity of 95% (HPLC) [1] and shows a predicted logP of 2.1 ± 0.3, classifying it as moderately lipophilic [1]. It is primarily utilized as a synthetic building block in medicinal chemistry programmes, particularly in the exploration of kinase inhibitor scaffolds and as an intermediate in the assembly of more complex heterocyclic systems .

Why In‑Class Pyrimidin‑4‑amines Cannot Substitute for 6‑[(Benzyloxy)methyl]pyrimidin‑4‑amine in Structure‑Activity‑Driven Programmes


Simple 4‑aminopyrimidine analogs (e.g., 6‑methyl‑, 6‑methoxy‑, or 6‑phenyl‑) lack the critical benzyloxymethyl side‑chain that dictates both physicochemical profile and reactivity [1]. In medicinal chemistry, replacement of the benzyloxymethyl group with a smaller or electronically distinct substituent frequently abolishes target binding because the benzyloxy aromatic ring engages in π‑stacking or hydrophobic interactions while the ether oxygen serves as a hydrogen‑bond acceptor [1]. Furthermore, the methylene spacer between the benzyloxy moiety and the pyrimidine core modulates conformational flexibility and metabolic stability differently than a direct benzyloxy attachment, making the compound non‑interchangeable with 6‑(benzyloxy)pyrimidin‑4‑amine (CAS 60722‑75‑0) or other regioisomers . Consequently, procurement of the precise compound is essential for programmes where the benzyloxymethyl architecture has been empirically identified as a pharmacophore element or a key synthetic intermediate.

Quantitative Differentiation Evidence for 6‑[(Benzyloxy)methyl]pyrimidin‑4‑amine Versus Closest Structural Analogs


Lipophilicity Advantage Over Direct 6‑Benzyloxy Analog Improves Membrane Permeability Prediction

The target compound's predicted logP (2.1 ± 0.3) is approximately 0.4 log units higher than that of the direct 6‑(benzyloxy) analog (XLogP3-AA 1.7) [1]. This increase in lipophilicity moves the compound into the optimal range for passive membrane permeation and oral absorption, while remaining below the threshold associated with high metabolic clearance (logP > 3) [2]. The methylene spacer prevents direct conjugation between the benzyloxy oxygen and the pyrimidine ring, reducing the electron‑withdrawing character and thereby raising logP relative to the direct ether analog [1].

Lipophilicity Drug Design ADME

Enhanced Chemical Stability of Benzyloxymethyl Ether Versus Benzyloxy Under Acidic Conditions

Benzyl ethers attached directly to the pyrimidine core (e.g., 6‑(benzyloxy)pyrimidin‑4‑amine) are susceptible to acid‑catalyzed debenzylation, whereas the benzyloxymethyl group is significantly more resistant to acidic cleavage because the oxygen is not directly bonded to the electron‑deficient pyrimidine ring [1]. The methylene spacer insulates the benzylic C–O bond from electron‑withdrawing effects of the heterocycle, raising the activation energy for acid‑mediated hydrolysis by an estimated 3–5 kcal/mol [2]. This translates to a >10‑fold decrease in debenzylation rate at pH 1–2, allowing the compound to survive acidic reaction conditions or simulated gastric fluid that would degrade the direct benzyloxy analog [2].

Chemical Stability Protecting Group Strategy Process Chemistry

Conformational Flexibility Advantage Over Rigid 6‑Aryl Analogs in Induced‑Fit Binding Pockets

The benzyloxymethyl side chain introduces a rotatable methylene linker that increases the number of accessible low‑energy conformers compared to rigid 6‑aryl analogs such as 6‑phenylpyrimidin‑4‑amine [1]. Molecular mechanics calculations (MMFF94) suggest the target compound can access approximately 12 distinct low‑energy conformers (ΔE < 3 kcal/mol) for the benzyloxymethyl group, compared to 4–6 for a directly attached phenyl group [1]. This conformational plasticity is advantageous for induced‑fit recognition in kinase ATP‑binding pockets or allosteric sites where the benzyl ring must adopt a specific orientation not pre‑organized in rigid analogs [2].

Conformational Analysis Kinase Inhibition Molecular Recognition

Molecular Weight Increase Over Direct Benzyloxy Analog Enables Higher Fragment Elaboration Potential

The target compound (MW 215.25) is 14 Da heavier than 6‑(benzyloxy)pyrimidin‑4‑amine (MW 201.22) due to the extra methylene spacer . While a 14 Da increase is modest, in fragment‑based drug discovery, growing a fragment by a single heavy atom (CH2) can improve binding affinity by 0.3–0.5 kcal/mol through additional van der Waals contacts without substantially reducing ligand efficiency (LE) if the added contacts are productive [1]. The target therefore sits at a molecular weight that balances fragment‑like properties with the presence of a flexible, lipophilic side chain suitable for vector elaboration toward larger lead compounds .

Fragment-Based Drug Discovery Ligand Efficiency Scaffold Hopping

Procurement‑Relevant Application Scenarios for 6‑[(Benzyloxy)methyl]pyrimidin‑4‑amine


Kinase Inhibitor Fragment Elaboration Programmes

The controlled lipophilicity (logP 2.1), conformational flexibility, and moderate molecular weight (215 Da) make this compound an optimal fragment‑plus starting point for ATP‑competitive kinase inhibitor design. As shown in Section 3.1, the logP advantage over the direct benzyloxy analog positions it in the permeability‑favored window. Procurement of this specific benzyloxymethyl scaffold enables SAR exploration of the linker region while maintaining fragment‑level physicochemical properties [1].

Multi‑Step Synthetic Route Development Requiring Acid‑Stable Intermediates

The predicted acid stability advantage (>10‑fold slower debenzylation vs. direct benzyloxy analog, Section 3.2) makes 6‑[(benzyloxy)methyl]pyrimidin‑4‑amine the preferred building block when downstream synthetic steps involve acidic conditions (e.g., Boc deprotection, acidic workup, or coupling reactions at pH < 3). Using this compound reduces the risk of intermediate decomposition and improves overall process robustness [1].

Conformationally Flexible Library Design for Induced‑Fit Targets

The ~12 accessible low‑energy conformers (Section 3.3) enable sampling of diverse binding poses, making this compound particularly suitable for libraries targeting kinases with flexible activation loops or allosteric pockets. Screening libraries built around the benzyloxymethyl core are more likely to capture induced‑fit binding events compared to rigid 6‑arylpyrimidine‑4‑amine libraries [1].

Quote Request

Request a Quote for 6-[(Benzyloxy)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.